

# Generic Orphenadrine Citrate Extended-Release Tablets Demonstrate Bioequivalence to Reference Product

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Orphenadrine*

Cat. No.: *B3060962*

[Get Quote](#)

A comprehensive review of bioequivalence studies for generic orphenadrine citrate extended-release (ER) tablets reveals that the generic formulation is bioequivalent to the reference listed drug, Norflex®. This conclusion is supported by in vivo pharmacokinetic studies in healthy human subjects and in vitro dissolution testing, as documented in the U.S. Food and Drug Administration (FDA) bioequivalence review for Abbreviated New Drug Application (ANDA) 40-249, submitted by Kiel Laboratories, Inc.<sup>[1]</sup>

The bioequivalence of the generic 100 mg orphenadrine citrate ER tablets was established through rigorous testing under both fasting and non-fasting conditions.<sup>[1]</sup> The studies were designed to compare the rate and extent of absorption of the generic product against the Norflex® 100 mg tablets, manufactured by 3M Pharmaceuticals.<sup>[1]</sup> The results of these studies indicated that the bioavailability of the generic tablet is similar to that of the reference product.  
<sup>[1]</sup>

## Comparative Pharmacokinetic Analysis

While the full dataset from the in vivo bioequivalence studies is not publicly available, the FDA's review provides a summary of the key pharmacokinetic parameters. The studies demonstrated that the 90% confidence intervals for the ratio of the geometric means of the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) for the generic and reference products were within the acceptable limits for bioequivalence.

The FDA's summary noted that the AUC and Cmax of the test product were only 1-2% lower than that of the reference product, indicating a high degree of similarity in their in vivo performance.[1]

Table 1: Summary of Pharmacokinetic Bioequivalence Findings

| Parameter                | Outcome                                                                                                         |
|--------------------------|-----------------------------------------------------------------------------------------------------------------|
| Bioequivalence (Fasting) | The generic product is bioequivalent to the reference product under fasting conditions.[1]                      |
| Bioequivalence (Fed)     | The bioavailability of the generic product is similar to the reference product under non-fasting conditions.[1] |
| AUC and Cmax Comparison  | The AUC and Cmax of the generic product were found to be 1-2% lower than the reference product.[1]              |

## In Vitro Dissolution Studies

In addition to the in vivo studies, comprehensive in vitro dissolution testing was conducted to compare the release profiles of the generic and reference tablets. These studies were performed in aqueous media across a range of pH levels to simulate the conditions of the gastrointestinal tract.[1] The dissolution profiles of the test and reference tablets were found to be similar across all tested media, further supporting the bioequivalence of the generic product. [1]

Table 2: Dissolution Study Protocols

| Parameter      | Description                                                                                                        |
|----------------|--------------------------------------------------------------------------------------------------------------------|
| Apparatus      | USP Apparatus 2 (Paddles) <a href="#">[1]</a>                                                                      |
| Rotation Speed | 50 and 75 rpm <a href="#">[1]</a>                                                                                  |
| Volume         | 900 mL <a href="#">[1]</a>                                                                                         |
| Media          | Water, 0.1N HCl (pH 1.25), Sodium Acetate Buffer (pH 4.5), Potassium Phosphate Buffer (pH 6.4) <a href="#">[1]</a> |
| Conclusion     | Similar dissolution profiles were observed for the test and reference tablets in all media. <a href="#">[1]</a>    |

## Experimental Protocols

The bioequivalence of the generic orphenadrine citrate ER tablets was established through well-defined clinical and laboratory protocols.

### In Vivo Bioequivalence Study Protocol

The in vivo studies were conducted as single-dose, two-way crossover studies in healthy male and non-pregnant female subjects. The studies were performed under both fasting and fed conditions to assess the effect of food on drug absorption.

A washout period was observed between the two treatment periods. Blood samples were collected at predetermined time intervals (predose, and at 1, 2, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, 72, and 96 hours post-dose) to determine the plasma concentrations of orphenadrine. [\[1\]](#) The plasma samples were analyzed using a validated analytical method.

### In Vitro Dissolution Study Protocol

Dissolution testing was performed on 12 individual tablets of both the generic and reference products. The studies utilized a USP Apparatus 2 (paddle method) at 50 and 75 rpm. The dissolution profiles were generated in 900 mL of four different media: water, 0.1N HCl (pH 1.25), sodium acetate buffer (pH 4.5), and potassium phosphate buffer (pH 6.4).[\[1\]](#)

## Visualizing the Path to Bioequivalence

The following diagrams illustrate the workflow of the bioequivalence study and the logical framework for determining bioequivalence.



[Click to download full resolution via product page](#)

## Bioequivalence Study Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- To cite this document: BenchChem. [Generic Orphenadrine Citrate Extended-Release Tablets Demonstrate Bioequivalence to Reference Product]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3060962#bioequivalence-studies-of-generic-orphenadrine-citrate-extended-release-tablets>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)